![molecular formula C20H20Cl3N3O4S B4314810 2,4-DICHLORO-N-[3-CHLORO-4-(4-MORPHOLINYL)PHENYL]-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE](/img/structure/B4314810.png)
2,4-DICHLORO-N-[3-CHLORO-4-(4-MORPHOLINYL)PHENYL]-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE
Overview
Description
2,4-DICHLORO-N-[3-CHLORO-4-(4-MORPHOLINYL)PHENYL]-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-[3-CHLORO-4-(4-MORPHOLINYL)PHENYL]-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of chloro, morpholine, and sulfonyl groups through various substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, amines, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, solvents like dichloromethane or toluene, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to ensure the high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N-[3-CHLORO-4-(4-MORPHOLINYL)PHENYL]-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering its functional groups.
Coupling Reactions: The sulfonyl and amine groups can participate in coupling reactions to form new bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2,4-DICHLORO-N-[3-CHLORO-4-(4-MORPHOLINYL)PHENYL]-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-[3-CHLORO-4-(4-MORPHOLINYL)PHENYL]-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(3-chloro-phenyl)-benzamide
- 4-chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)-benzamide
- 2,4-dichloro-N-(2-(4-chloro-phenyl)-ethyl)-benzamide
Uniqueness
2,4-DICHLORO-N-[3-CHLORO-4-(4-MORPHOLINYL)PHENYL]-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its morpholine and sulfonyl groups, in particular, contribute to its versatility in chemical synthesis and potential biological activity.
Properties
IUPAC Name |
2,4-dichloro-N-(3-chloro-4-morpholin-4-ylphenyl)-5-(cyclopropylsulfamoyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl3N3O4S/c21-15-11-17(23)19(31(28,29)25-12-1-2-12)10-14(15)20(27)24-13-3-4-18(16(22)9-13)26-5-7-30-8-6-26/h3-4,9-12,25H,1-2,5-8H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTMMTCNGJQTKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl3N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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